Piperidin-1-yl(piperidin-3-yl)methanone

Beschreibung

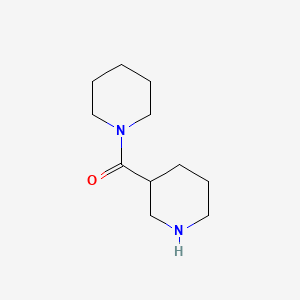

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

piperidin-1-yl(piperidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h10,12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZRYTYCKGZYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960980 | |

| Record name | (Piperidin-1-yl)(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40576-21-4 | |

| Record name | Ketone, piperidino 3-piperidyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040576214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Piperidin-1-yl)(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis of Piperidin 1 Yl Piperidin 3 Yl Methanone

Spectroscopic Characterization

Spectroscopic methods provide invaluable information regarding the connectivity of atoms and the nature of the functional groups within a molecule. For Piperidin-1-yl(piperidin-3-yl)methanone, a composite analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) confirms the compound's identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum of this compound displays a series of multiplets in the aliphatic region, corresponding to the methylene (B1212753) (–CH₂) and methine (–CH) protons of the two piperidine (B6355638) rings. The complexity of these signals arises from the conformational flexibility of the rings and the spin-spin coupling between adjacent protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon environment. The carbonyl carbon (C=O) of the methanone (B1245722) linker is typically observed as a characteristic peak in the downfield region of the spectrum, confirming the presence of the ketone group.

Interactive Table: Representative NMR Spectroscopic Data

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~170-175 |

| Piperidine Ring Protons | ~1.2 - 3.6 (multiplets) | ~20-60 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. Additionally, the spectrum shows absorptions corresponding to C-H stretching vibrations of the piperidine rings' methylene groups, usually found around 2850-2950 cm⁻¹. The presence of a secondary amine (N-H) in the 3-substituted piperidine ring would also give rise to a stretching vibration, typically in the 3300-3500 cm⁻¹ region.

Interactive Table: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amide (C=O) | Stretch | 1630 - 1680 |

| Alkane (C-H) | Stretch | 2850 - 2950 |

| Amine (N-H) | Stretch | 3300 - 3500 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This method provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern often involves the cleavage of the bonds adjacent to the carbonyl group and within the piperidine rings, providing further confirmation of the molecule's structure.

Solid-State Structure Determination via X-ray Crystallography

While spectroscopic methods reveal the molecular connectivity, X-ray crystallography provides a definitive, high-resolution, three-dimensional picture of the molecule's structure in the solid state, including the arrangement of molecules within the crystal lattice.

Crystal System and Space Group Analysis

The analysis of single crystals of piperidine derivatives through X-ray diffraction reveals their arrangement in a specific, repeating three-dimensional lattice. researchgate.net The fundamental repeating unit of this lattice is the unit cell, which is characterized by its dimensions (a, b, c) and angles (α, β, γ). These parameters define the crystal system to which the compound belongs. Piperidine derivatives commonly crystallize in systems such as monoclinic or orthorhombic. tandfonline.comtandfonline.com For example, related structures have been reported to crystallize in the monoclinic space group P2₁/c. researchgate.nettandfonline.com The space group provides detailed information about the symmetry elements present within the crystal.

Intermolecular Interactions and Crystal Packing Motifs

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. nih.gov In the case of this compound, the presence of a hydrogen bond donor (the N-H group of the piperidin-3-yl ring) and a hydrogen bond acceptor (the carbonyl oxygen atom) allows for the formation of strong hydrogen bonds. dcu.ie These N-H···O interactions are often a dominant force in directing the crystal packing, frequently leading to the formation of chains or dimeric motifs. acs.orgresearchgate.net

Conformational Analysis of Piperidine Rings and the Methanone Bridge

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation, which minimizes both angular and torsional strain. This preference is well-documented and has been confirmed for a variety of substituted piperidine derivatives through X-ray crystallography and NMR spectroscopy. nih.goviucr.orgniscpr.res.in In the case of this compound, both the piperidin-1-yl and the piperidin-3-yl rings are expected to exist in a chair conformation.

For the piperidin-1-yl moiety, which is an N-acylpiperidine, the chair conformation has been experimentally observed in numerous analogous structures. For instance, the crystal structures of (2-Chloro-3,5-dinitrophenyl)(piperidin-1-yl)methanone nih.gov, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone iucr.org, and (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone all reveal a distinct chair conformation for the piperidine ring. iucr.org

Similarly, the 3-substituted piperidine ring is also expected to favor a chair conformation. Studies on various 3-substituted piperidines, such as 3-chloro-2,6-diaryl-piperidin-4-ones, have shown that the chair conformation is maintained. niscpr.res.in The key conformational question for this ring is the preference of the piperidin-1-yl-methanone substituent to occupy either an axial or an equatorial position. Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer the equatorial position to minimize steric interactions.

While the chair is the most stable conformation, other forms like the twist-boat can also exist. However, for N-acylpiperidines, the twist-boat conformation is estimated to be about 1.5 kcal/mol less favorable than the chair conformation. nih.govacs.org

| Compound | Observed Conformation of Piperidine Ring | Reference |

|---|---|---|

| (2-Chloro-3,5-dinitrophenyl)(piperidin-1-yl)methanone | Chair | nih.gov |

| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | Chair | iucr.org |

| (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone | Chair | iucr.org |

| 3-chloro-2,6-diaryl-piperidin-4-ones | Chair | niscpr.res.in |

In solution, the piperidine rings of this compound are not static but exist in a dynamic equilibrium between different conformations. The primary equilibrium for each ring is the chair-chair interconversion. For the piperidin-3-yl ring, this involves the interchange of the substituent between the axial and equatorial positions.

The position of this equilibrium is governed by the conformational free energy difference (ΔG) between the axial and equatorial conformers. For substituted piperidines, these energy differences are influenced by steric and electronic factors. nih.gov In polar solvents, the axial conformer of piperidines with polar substituents can be stabilized. nih.gov

Furthermore, the amide bond of the methanone bridge introduces another dynamic process: rotation around the C-N bond. Due to the partial double bond character of the amide linkage, this rotation is restricted, leading to the existence of cis and trans conformers. Dynamic NMR studies on related N,N'-substituted piperazines have been used to determine the energy barriers for such rotational processes. nih.gov The interplay between ring inversion and amide bond rotation results in a complex conformational landscape in solution.

| Dynamic Process | Influencing Factors | Consequences |

|---|---|---|

| Piperidine Ring Inversion | Steric bulk of substituents, solvent polarity, electronic effects | Equilibrium between axial and equatorial conformers |

| Amide Bond Rotation | Partial double bond character, steric hindrance | Existence of cis/trans isomers, restricted rotation |

Structure Activity Relationships Sar and Rational Molecular Design for Piperidine Methanone Compounds

Elucidation of Key Pharmacophoric Elements within the Piperidin-1-yl(piperidin-3-yl)methanone Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these key elements within the this compound scaffold is the first step toward understanding its interaction with biological targets. nih.gov

The scaffold consists of three main components:

A Piperidin-1-yl Moiety: This ring is connected to the carbonyl group via its nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor, and the saturated ring itself provides a lipophilic or hydrophobic character, which can be crucial for fitting into specific binding pockets. ijnrd.org

A Piperidin-3-yl Moiety: This ring contains a secondary amine (NH group) which can serve as a critical hydrogen bond donor. researchgate.net Its connection at the 3-position introduces a specific spatial vector and potential chirality, which can be vital for precise orientation within a receptor's active site.

A Methanone (B1245722) (Ketone) Bridge: The carbonyl group (C=O) is a key polar feature, capable of forming strong hydrogen bonds as an acceptor. It also acts as a rigid linker, defining the relative orientation of the two piperidine (B6355638) rings.

In related scaffolds, such as certain sigma-1 (S1R) receptor ligands, the key pharmacophoric elements often include a basic nitrogen atom and two hydrophobic regions, all arranged with specific distances. nih.gov By analogy, the this compound scaffold presents the basic nitrogen of the piperidin-3-yl ring and the hydrophobic bulk of both rings as potential key interacting features. nih.govnih.gov The spatial relationship between the hydrogen bond donor (NH), the hydrogen bond acceptor (C=O), and the hydrophobic rings constitutes the core pharmacophore, which can be modified to fine-tune biological activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models, once validated, can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. researchgate.net

For piperidine derivatives, various QSAR studies have been successfully conducted. nih.gov These studies typically involve calculating a range of molecular descriptors for each compound in a dataset and then using statistical methods to build a predictive model.

Commonly Used Descriptors Include:

Topological: Describing the atomic connectivity and shape of the molecule.

Physicochemical: Such as logP (lipophilicity), molar refractivity, and polar surface area. mdpi.com

Electronic: Describing the electron distribution, like partial charges and dipole moments. nih.gov

Spatial/3D: Describing the three-dimensional shape and volume of the molecule. nih.gov

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN) are employed to create the models. nih.govmdpi.com For instance, a QSAR study on piperidine derivatives as CCR5 antagonists found that models using a combination of structural, physicochemical, spatial, and electronic descriptors yielded good predictive power. nih.gov The validation of these models is crucial and is often performed using internal methods (like cross-validation) and external test sets of compounds not used in model generation. nih.govmdpi.com

| Model Type | Target | Key Descriptors | Statistical Method | Reference |

| Classical QSAR | CCR5 Antagonists | Topological, structural, physicochemical, electronic | PLS, Stepwise Regression | nih.gov |

| QSAR | Bacterial NorA Efflux Pump Inhibitors | Partial negative surface area, molecular shadow, heat of formation | Genetic Function Approximation | nih.gov |

| GQSAR | HDM2 Inhibitors | Fragment-based descriptors | Not specified | researchgate.net |

| QSAR | mTORC1 Inhibitors | ELUMO, electrophilicity index, molar refractivity, Log S, PSA | MLR, MNLR | mdpi.com |

This table is interactive. Sort and filter to explore the data.

Impact of Chemical Modifications on Biological Activity and Selectivity

Systematic modification of the core scaffold is a fundamental strategy in medicinal chemistry to probe the SAR and optimize lead compounds.

Modifying the piperidine rings or the methanone bridge with various substituents can profoundly impact a compound's biological activity, selectivity, and pharmacokinetic properties.

N-Substitutions: Adding substituents to the nitrogen of the piperidin-3-yl ring can modulate basicity and introduce new interactions. For example, in a series of σ₁ receptor ligands, introducing a small methyl group at the piperidine nitrogen resulted in high affinity, whereas larger ethyl or tosyl groups had a lesser effect. nih.gov

C-Substitutions: Placing substituents on the carbon atoms of either piperidine ring can alter the molecule's shape, size, and lipophilicity. acs.org SAR studies on 1,4-disubstituted piperidines have shown that the presence of specific aromatic groups is crucial for cytostatic properties. researchgate.net The introduction of electron-withdrawing groups like nitro and fluoro on an attached phenyl ring has also been shown to enhance activity in certain contexts. researchgate.net

Methanone Bridge Modification: Altering the linker between the two rings can change the molecule's rigidity and the spatial orientation of the pharmacophoric elements. In one study, modulating an aliphatic chain linking a piperidine ring to a benzene (B151609) moiety revealed that an acetamide (B32628) bridge was optimal for activity, while shorter linkers or removal of the carbonyl group led to inactive compounds. mdpi.com This highlights the critical role of the linker's length and composition.

| Modification Site | Substituent | Observed Effect | Target/System | Reference |

| Piperidine Nitrogen | Methyl | Increased σ₁ affinity | σ₁ Receptor | nih.gov |

| Piperidine Nitrogen | Ethyl, Tosyl | Slight increase in σ₁ affinity | σ₁ Receptor | nih.gov |

| Phenyl ring on amide | Nitro, Fluoro | Increased antiproliferative activity | Leukemia cells | researchgate.net |

| Inter-ring Linker | Shortening of linker | Loss of activity | NLRP3 Inflammasome | mdpi.com |

This table is interactive. Sort and filter to explore the data.

Many biologically active molecules are chiral, and their different stereoisomers can exhibit vastly different potencies, efficacies, and toxicities. The this compound scaffold has a stereocenter at the 3-position of the second piperidine ring. Furthermore, substitutions on the rings can create additional stereocenters.

The specific three-dimensional arrangement of atoms is critical for precise binding to a biological target. Studies on related piperidine-containing compounds have consistently demonstrated the importance of stereochemistry. For instance, research on monoamine transporter inhibitors highlighted the significant effects of piperidine ring stereochemistry on potency. clinmedkaz.org Similarly, studies on donepezil (B133215) analogues indicated that the stereochemistry of substituents on the piperidine ring plays a vital role in the binding behavior within the active site of acetylcholinesterase. acs.org Therefore, controlling and evaluating the stereochemistry of this compound derivatives is essential for optimizing ligand-target recognition.

Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. Replacing a part of a molecule, such as a piperidine ring, with a bioisostere is a common strategy to improve properties like potency, selectivity, metabolic stability, or solubility.

A frequent bioisosteric replacement for the piperidine moiety is the piperazine (B1678402) ring. rsc.org Piperazine contains a second nitrogen atom, which can alter the molecule's polarity, basicity, and potential for hydrogen bonding. enamine.net This substitution can advantageously modify important pharmacokinetic properties. enamine.net However, the outcome of such a replacement is highly dependent on the specific biological target and the role of the original moiety. In the development of σ2 receptor ligands, replacing a piperazine moiety with other isosteres like diazaspiroalkanes generally led to a reduction in affinity, demonstrating that this strategy requires careful consideration and empirical validation. nih.gov

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |

| Piperidine | Piperazine | Modulate polarity, basicity, hydrogen bonding | rsc.org |

| Piperazine | Homopiperazine | Alter ring conformation and basicity | nih.govnih.gov |

| Piperazine | Diazaspiroalkanes | Introduce rigidity, explore new vector space | nih.gov |

| Piperazine | Bridged 2,5-diazabicyclo[2.2.1]heptane | Constrain conformation, improve affinity | nih.gov |

This table is interactive. Sort and filter to explore the data.

Computational Approaches in SAR Studies

Modern SAR studies are heavily supported by a variety of computational methods that provide deep insights into ligand-receptor interactions and guide molecular design. clinmedkaz.org

Virtual Screening: This technique involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific biological target. This was successfully used to identify a novel phenyl(piperazin-1-yl)methanone inhibitor of monoacylglycerol lipase (B570770) (MAGL). nih.govresearchgate.net

Molecular Docking: Docking predicts the preferred orientation of a ligand when bound to a receptor. This helps to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, and explains the observed SAR. Docking studies have been used to elucidate the binding mode of piperidine/piperazine-based compounds to the S1R receptor. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. This can reveal the stability of binding poses predicted by docking and highlight the roles of specific amino acid residues in the interaction. nih.govresearchgate.net

Pharmacophore Modeling: This involves creating a 3D model of the essential features required for biological activity. This model can then be used to search for new compounds that fit the pharmacophoric requirements.

These computational tools, often used in conjunction, allow for a more rational, structure-based approach to optimizing the this compound scaffold, reducing the need for extensive and costly synthesis and testing. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique provides critical insights into the binding mode, affinity, and non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

In studies involving piperidine-based compounds, docking simulations have been essential for elucidating their mechanism of action. For instance, in the development of inhibitors against the main protease (M-pro) of SARS-CoV-2, molecular docking was used to study the binding of (4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone and its derivatives. The results revealed key interactions within the enzyme's active site that contribute to their inhibitory potential. nih.gov Similarly, docking studies of piperine (B192125), an alkaloid containing a piperidine ring, with cyclooxygenase-2 (COX-2) showed a strong binding affinity, with a calculated binding energy of -10.23 kcal/mol, which was more favorable than that of the native ligand, arachidonic acid (-8.68 kcal/mol). sbmu.ac.irresearchgate.net The stability of the piperine-COX-2 complex was attributed to a key hydrogen bond with Valine-228 and several hydrophobic interactions with residues such as ILE377, PHE381, and TRP387. sbmu.ac.ir

Another study focused on piperidine/piperazine-based compounds targeting the sigma-1 receptor (S1R), a protein implicated in various neurological disorders. nih.gov Docking analysis, based on the S1R crystal structure (PDB code: 5HK2), revealed that potent ligands form a bidentate salt bridge between the protonated piperidine nitrogen and the carboxylate groups of amino acid residues Glu172 and Asp126. nih.gov Furthermore, high-affinity compounds established additional hydrogen bonds and π-cation interactions, highlighting the specific structural requirements for effective binding. nih.gov

These simulations are crucial for rationalizing the observed biological activities and guiding the design of new derivatives with improved binding characteristics.

| Compound/Analog | Target Protein | Binding Affinity (kcal/mol or Ki) | Key Interacting Residues |

|---|---|---|---|

| Piperine | Cyclooxygenase-2 (COX-2) | -10.23 kcal/mol | VAL228, ILE377, PHE381, TRP387 |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor (S1R) | Ki = 3.2 nM | Glu172, Asp126, Phe107 |

| (4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone | SARS-CoV-2 M-pro | Data not specified | Data not specified |

| Piperlongumine Analog 10 | IL-1β | -6.19 kcal/mol | Data not specified |

Homology Modeling and Virtual Screening Applications

When the experimental three-dimensional structure of a target protein is not available, homology modeling can be employed to construct a reliable 3D model. This technique relies on the known structure of a homologous protein (a template) that shares a significant degree of sequence similarity. The generated model can then be used for subsequent computational studies, such as molecular docking and virtual screening. researchgate.net For example, a homology model of the δ opioid receptor was constructed using the crystal structure of the active μ opioid receptor as a template to study the binding of benzhydrylpiperazine agonists. researchgate.net

Once a target structure is available (either experimentally determined or from homology modeling), virtual screening can be performed to identify potential new ligands from large compound libraries. researchgate.net This process involves computationally docking thousands or even millions of molecules into the target's binding site and ranking them based on their predicted binding affinity. sciengpub.ir This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. sciengpub.ir

In one such application, an in-house library of 210 biologically active compounds, including piperidine derivatives, was virtually screened against the main protease of COVID-19 (PDB ID: 6LU7) to identify potential inhibitors. researchgate.net Similarly, a massive virtual screening of 16.3 million combinatorially generated piperazine-cored compounds was performed to identify inhibitors of the HIV-1 gp120 envelope glycoprotein. biorxiv.org These large-scale screening campaigns demonstrate the power of computational methods to explore vast chemical spaces and identify novel hit compounds with desired biological activity. biorxiv.org

De Novo Molecular Design Strategies for Novel Piperidine-Methanone Analogues

De novo design refers to the computational creation of novel molecular structures with desired properties, either from scratch or by modifying existing scaffolds. These strategies are integral to rational drug design, allowing for the exploration of novel chemical space and the creation of optimized ligands.

The design of novel piperidine-methanone analogues often begins with a known active compound or a "hit" from a virtual screen. The core scaffold is then systematically modified by adding, removing, or substituting functional groups to enhance its interaction with the target protein. For instance, in the development of SARS-CoV-2 M-pro inhibitors, a parent compound, (4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone, was used as a starting point. nih.gov Novel derivatives were then designed by substituting the methyl group on the phenyl ring with various other functional groups (e.g., -NH2, -N(CH3)2, -OH, -OCH3) to investigate how these changes affect binding affinity and drug-like properties. nih.gov

Computational tools are used to evaluate these newly designed analogues in silico before any synthetic chemistry is undertaken. Quantum chemical methods can be used to study their electronic structures, while molecular docking predicts their binding modes and affinities. nih.gov This iterative process of design, computational evaluation, and subsequent synthesis allows for a more focused and efficient approach to lead optimization, guiding chemists toward the most promising molecular architectures. The ultimate goal is to create novel piperidine-methanone analogues with enhanced potency, selectivity, and favorable pharmacokinetic properties. enamine.netenamine.net

Chemical Biology and Preclinical Pharmacological Investigations of Piperidin 1 Yl Piperidin 3 Yl Methanone

Identification and Characterization of Molecular Targets

Enzyme Inhibition Profiles

Derivatives of the piperidinyl-methanone scaffold have been identified as potent inhibitors of several key enzymes implicated in disease.

Dipeptidyl Peptidase IV (DPP-IV): Certain xanthine-based derivatives incorporating a substituted piperidin-1-yl moiety are potent and selective DPP-IV inhibitors. One such compound, BI 1356, demonstrated superior potency with an IC50 value of approximately 1 nM, significantly lower than other DPP-4 inhibitors like sitagliptin (B1680988) (19 nM) and vildagliptin (B1682220) (62 nM). This competitive inhibitor was found to be highly selective for DPP-4 over related proteases such as DPP-8 and DPP-9.

Aldo-Keto Reductase 1C3 (AKR1C3): AKR1C3 is a crucial enzyme in steroid hormone and prostaglandin (B15479496) biosynthesis, making it a target for hormone-dependent cancers. frontiersin.org N-phenylsulfonyl-piperidine derivatives have been developed as potent and isoform-selective inhibitors of AKR1C3. researchgate.net These compounds are critical in suppressing androgen synthesis and have shown antiproliferative effects in prostate cancer models. frontiersin.orgresearchgate.net The development of selective AKR1C3 inhibitors is an active area of research to avoid off-target effects, such as the hepatotoxicity associated with inhibiting other AKR isoforms like AKR1D1.

Cholesterol 24-Hydroxylase (CH24H): Soticlestat (B610926), a complex derivative featuring a (4-benzyl-4-hydroxypiperidin-1-yl)methanone component, is a highly potent and selective inhibitor of CH24H (CYP46A1), a brain-specific enzyme that regulates cholesterol homeostasis. acs.org Structure-based drug design led to the identification of soticlestat, which exhibits an IC50 of 7.4 nM for human CH24H. acs.org In preclinical mouse models, oral administration of soticlestat led to a dose-dependent reduction of the cholesterol metabolite 24S-hydroxycholesterol (24HC) in the brain. acs.org

Pyruvate Dehydrogenase Kinases (PDK): Currently, there is limited specific information in the available literature regarding the direct inhibitory activity of Piperidin-1-yl(piperidin-3-yl)methanone or its close derivatives on Pyruvate Dehydrogenase Kinases.

Table 1: Enzyme Inhibition by Piperidinyl-Methanone Derivatives

| Derivative Class/Compound | Target Enzyme | IC50 Value | Notes |

|---|---|---|---|

| BI 1356 | Dipeptidyl Peptidase IV (DPP-IV) | ~1 nM | A competitive and highly selective inhibitor. |

| N-phenylsulfonyl-piperidines | Aldo-Keto Reductase 1C3 (AKR1C3) | Low nM range | Potent and isoform-selective inhibitors. |

| Soticlestat | Cholesterol 24-Hydroxylase (CH24H) | 7.4 nM | A highly potent, selective, and brain-penetrant inhibitor. |

Receptor Ligand Activity and Modulation

The versatility of the piperidinyl-methanone scaffold is further demonstrated by its role in derivatives that target various G-Protein Coupled Receptors (GPCRs), particularly those for key neurotransmitters.

5-HT1A Receptors: The arylpiperazine moiety, often linked to a piperidine (B6355638) or related structure, is a classic pharmacophore for 5-HT1A receptor ligands. researchgate.net Numerous derivatives have been synthesized that exhibit high, often nanomolar to sub-nanomolar, binding affinity for the 5-HT1A receptor. nih.govbg.ac.rs For example, N'-cyano-N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)isonicotinamidine was identified as a highly active and selective ligand with a Ki value of 0.038 nM for the 5-HT1A receptor. nih.gov The functional activity of these ligands can range from full agonism to antagonism, making them valuable tools for studying psychiatric disorders like anxiety and depression. researchgate.netbg.ac.rs

Dopamine (B1211576) and Serotonin (B10506) Receptors: Many derivatives show multi-target activity, binding to a profile of dopamine (e.g., D2, D3) and serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT7) receptors. nih.govbg.ac.rs This polypharmacology is often sought in the development of atypical antipsychotics and novel antidepressants. The specific substitutions on the piperidine and aromatic rings dictate the affinity and selectivity profile across these different neurotransmitter receptors. For instance, modifying the arylalkyl moiety of certain lead compounds has led to the identification of dual 5-HT1A/5-HT7 receptor ligands with sub-nanomolar affinity for 5-HT1A and low nanomolar affinity for 5-HT7 receptors.

Table 2: Receptor Binding Affinity of Representative Piperidinyl-Methanone Derivatives

| Derivative Class | Target Receptor | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| N'-cyanoisonicotinamidines | 5-HT1A | 0.038 nM | Not specified |

| Indanone Derivatives | 5-HT1A | 0.74 nM | Full Agonist |

| Indanone Derivatives | 5-HT7 | 8.4 nM | Antagonist |

| Arylpiperazines | 5-HT1A | Sub-nanomolar to nanomolar range | Varies (Agonist, Antagonist) |

Modulation of Ion Channels

While the primary focus of research on piperidinyl-methanone derivatives has been on enzymes and GPCRs, some studies suggest interactions with ion channels. For example, certain piperidine-based ligands have been investigated for their activity on the α2δ-1 subunit of voltage-gated calcium channels, although many piperidin-1-yl derivatives in one study were found to be inactive. nih.gov Other research into sigma receptor ligands, which can include piperidine scaffolds, has shown indirect modulation of the NMDA receptor-ion channel complex. nih.gov Additionally, some piperidine derivatives have been assessed for their potential to block the hERG potassium ion channel, a critical aspect of safety pharmacology. unict.it However, direct and potent modulation of specific ion channels by compounds closely related to this compound is not a widely documented area of their pharmacology.

Influence on Intracellular Signaling Pathways

The interaction of piperidinyl-methanone derivatives with their molecular targets initiates cascades of intracellular signaling events.

Enzyme-Mediated Pathways: Inhibition of AKR1C3 directly impacts steroid and prostaglandin signaling. By blocking the synthesis of potent androgens and pro-proliferative prostaglandins, AKR1C3 inhibitors can suppress downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival. nih.govfrontiersin.org Similarly, inhibition of CH24H by soticlestat reduces brain levels of 24HC. acs.org This metabolite is known to modulate various functions, including NMDA receptor signaling and inflammatory responses, suggesting that CH24H inhibition can regulate neuronal hyperexcitability and associated signaling. nih.govresearchgate.net

GPCR-Mediated Pathways: Ligands for 5-HT1A receptors, which are Gi/o-coupled, classically inhibit adenylyl cyclase, leading to decreased cAMP levels. nih.gov However, they can also activate other pathways, including the MAPK/ERK and PI3K/Akt signaling cascades. nih.govresearchgate.net Activation of these pathways is linked to neuronal survival and plasticity, providing a mechanism for the therapeutic effects of 5-HT1A receptor modulators in neuropsychiatric disorders. nih.gov

In vitro and In vivo Efficacy Studies in Animal Models (Excluding Human-Derived Data)

Assays for Antiproliferative and Antileukemic Activity

The piperidine framework is a component of many compounds investigated for their anticancer properties. A study on a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives revealed significant antiproliferative activity. Specifically, compounds with nitro and fluoro substitutions on the phenyl ring demonstrated potent inhibition of leukemia cell growth. The most active compound in the series was shown to be a more potent inducer of apoptosis compared to other derivatives, as evidenced by LDH assays, cell cycle analysis, and DNA fragmentation.

Table 3: Antiproliferative Activity of a (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone Derivative

| Cell Line | Activity | Mechanism |

|---|---|---|

| Human Leukemia (K562, Reh) | Growth inhibition at low concentrations | Induction of apoptosis |

Evaluation of Antimicrobial and Antifungal Activities

The piperidine scaffold is a recurring motif in compounds investigated for antimicrobial and antifungal properties. While specific studies on this compound are not prominent in the reviewed literature, the broader class of piperidine derivatives has demonstrated a wide spectrum of activity against various microbial pathogens.

Research into piperidine derivatives has shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain halogenobenzene derivatives substituted with piperidine inhibited the growth of Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae (Gram-negative) with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 512 µg/ml. nih.govnih.gov In another study, newly synthesized piperidine derivatives were active against Staphylococcus aureus and Escherichia coli, with one compound showing good activity against the Gram-positive bacteria compared to the standard drug chloramphenicol. researchgate.net Similarly, thiosemicarbazone derivatives of piperidin-4-ones have exhibited significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus subtilis. ontosight.ai

In the realm of antifungal research, piperidine compounds have also shown considerable potential. Piperidine-substituted halogenobenzene derivatives demonstrated good antifungal activity against Candida albicans, with MICs of 32–64 μg/ml, which was comparable to the standard drug fluconazole. nih.gov Other studies have reported that piperidin-4-one derivatives were active against fungi such as M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans. ontosight.ai However, the activity can be structure-dependent, as some novel piperidine derivatives showed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, while others displayed no activity against the fungi tested. clinmedkaz.org The potential of these derivatives is further highlighted by studies on piperidinyl thiazole (B1198619) analogues, which have shown excellent in vivo activity against oomycete fungal pathogens like Phytophthora infestans and Plasmopara viticola. acs.org

These findings underscore the potential of the piperidine core structure as a template for developing new antimicrobial and antifungal agents. ontosight.ainih.gov

Table 1: Summary of Antimicrobial and Antifungal Activities of Various Piperidine Derivatives This table summarizes findings for various piperidine derivatives, not specifically this compound.

| Compound Class | Test Organisms | Observed Activity | Reference(s) |

|---|---|---|---|

| Piperidine-substituted halogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | Antibacterial MICs: 32–512 µg/ml. Antifungal MICs against C. albicans: 32–64 µg/ml. | nih.govnih.gov |

| Thiosemicarbazone derivatives of Piperidin-4-ones | S. aureus, E. coli, B. subtilis, M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Showed good activity when compared with standard drugs ampicillin (B1664943) and terbinafine. | ontosight.ai |

| Novel synthesized piperidine derivatives | S. aureus (Gram-positive), E. coli (Gram-negative) | Active against both strains; one compound showed good activity against S. aureus. | researchgate.net |

| Various novel piperidine derivatives | A. niger, A. flavus, S. cerevisiae, C. albicans, F. verticilliodes, C. utilus, P. digitatium | Varying degrees of inhibition against some fungi; no activity against others. | clinmedkaz.org |

Investigation of Anticonvulsant and Antidepressant Potential

The piperidine nucleus is integral to many compounds with significant effects on the central nervous system (CNS), including anticonvulsant and antidepressant activities. While direct experimental data on this compound is limited, research on structurally related compounds provides a strong basis for its potential in these areas.

Anticonvulsant Potential: Piperidine derivatives have been extensively evaluated for their anticonvulsant properties in various animal models. The natural alkaloid piperine (B192125), which contains a piperidine ring, has been shown to delay the onset of tonic-clonic convulsions and reduce mortality in models using pentylenetetrazole (PTZ) and maximal electroshock (MES). nih.govscbt.comwikipedia.org Further studies with piperine suggest its mechanisms may involve modulating GABAergic and serotonergic systems and inhibiting Na+ channels. nih.govscbt.com

Synthetic piperidine derivatives have also shown promise. N-substituted pyrrolidine-2,5-diones containing a piperidine or piperazine (B1678402) moiety have demonstrated protection in MES and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govacs.orgresearchgate.net For example, certain 3-aryl-pyrrolidine-2,5-dione derivatives with a piperazine linker exhibited potent activity in the MES test, with ED50 values as low as 29 to 48 mg/kg. nih.gov Another series of acetamide (B32628) derivatives showed broad-spectrum anticonvulsant properties in MES, scPTZ, and the psychomotor 6 Hz seizure models. researchgate.net

Antidepressant Potential: The piperidine scaffold is also present in molecules investigated for antidepressant-like effects. Studies on novel piperidine derivatives using the tail suspension test (TST) and modified forced swimming test (MFST) in mice have shown significant reductions in immobility time, indicative of antidepressant activity. frontiersin.orgnih.gov Mechanistic studies suggest that these effects may be mediated by the monoaminergic and opioidergic systems. frontiersin.orgnih.gov For instance, the antidepressant-like effects of some derivatives were reversed by agents that deplete serotonin or catecholamines, suggesting an interaction with these neurotransmitter pathways. frontiersin.orgnih.gov

The natural compound piperine and its derivative, antiepilepsirine, have also demonstrated antidepressant-like effects in FST and TST models after chronic administration. This activity was associated with an elevation of serotonin and, in the case of antiepilepsirine, dopamine levels in various brain regions, suggesting that the regulation of serotonergic and dopaminergic systems may underlie their antidepressant action.

Table 2: Preclinical Evaluation of Piperidine Derivatives for Anticonvulsant and Antidepressant Activity This table presents findings for various piperidine derivatives, not specifically this compound.

| Compound/Class | Activity Type | Animal Model(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Piperine | Anticonvulsant | Pentylenetetrazole (PTZ), Maximal Electroshock (MES) | Delayed onset of convulsions, reduced mortality. Mechanism may involve Na+ channel inhibition. | nih.govscbt.comwikipedia.org |

| Piperine, Antiepilepsirine | Antidepressant | Forced Swimming Test (FST), Tail Suspension Test (TST) | Reduced immobility time; associated with increased brain serotonin and/or dopamine levels. | |

| Synthetic Piperidine Derivatives | Antidepressant | Tail Suspension Test (TST), Modified Forced Swimming Test (MFST) | Reduced immobility time; effects linked to monoaminergic and opioidergic systems. | frontiersin.orgnih.gov |

| N-substituted pyrrolidine-2,5-diones with piperazine | Anticonvulsant | Maximal Electroshock (MES), scPTZ | Showed potent anticonvulsant activity in the MES test. | nih.govacs.org |

Assessment of Central Nervous System (CNS) Activity (e.g., stimulant or depressant effects in animal models)

Piperidine-containing molecules exhibit a diverse range of activities within the central nervous system, acting as stimulants, depressants, or otherwise modulating neuronal function. This versatility makes the piperidine scaffold a subject of significant interest in neuropharmacology.

Some piperidine derivatives have been reported to possess CNS depressant activities. ontosight.ai In contrast, other well-known piperidine derivatives are potent CNS stimulants. A prime example is methylphenidate, which acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), thereby increasing the activity of the central nervous system and producing effects like enhanced alertness and attention. In animal studies, methylphenidate has been shown to increase brain dopamine and norepinephrine (B1679862) levels dose-dependently.

The CNS effects can be complex and are not limited to simple stimulation or depression. Phencyclidine (PCP), a phenylcyclohexyl piperidine, is a dissociative anesthetic that acts as a noncompetitive NMDA receptor antagonist. Its effects include distorted perceptions, hallucinations, and psychosis, highlighting the profound impact that piperidine-based compounds can have on brain function.

Furthermore, research into piperidine-based analogues of cocaine has identified compounds with substantial affinity for the dopamine transporter (DAT). Interestingly, some of these potent DAT inhibitors were reported to lack locomotor stimulatory activity in mice, a common effect of psychostimulants. This dissociation between DAT binding and stimulant effects suggests that piperidine derivatives could be explored for developing medications for substance abuse, where the goal might be to occupy the transporter without producing reinforcing stimulant effects.

Preclinical Pharmacodynamic Evaluation in Animal Models

Preclinical pharmacodynamic (PD) studies in animal models are essential for characterizing the relationship between drug concentration and pharmacological effect, providing a quantitative framework to predict clinical outcomes. For a compound like this compound, which belongs to a class known for CNS activity, such evaluations would be critical. While specific PD data for this exact molecule were not identified, the approaches used for related piperidine derivatives illustrate the standard evaluation process.

A key goal of in vivo PD studies is to connect a compound's mechanism of action, often determined in vitro, with its physiological effects in a living system. For CNS-active piperidine derivatives, this often involves measuring changes in neurotransmitter levels in specific brain regions. For example, studies on benztropine (B127874) (BZT) analogues, which share structural similarities with some piperidine-based dopamine transporter ligands, used brain microdialysis in rats to measure a sustained increase in dopamine levels in the nucleus accumbens. This type of study provides direct evidence of target engagement and its downstream neurochemical consequences.

Behavioral models are also a cornerstone of preclinical PD evaluation. For a compound with potential antidepressant activity, dose-response relationships would be established in models like the forced swimming test or tail suspension test. frontiersin.org For anticonvulsant candidates, the relationship between dose and protection from seizures induced by electrical or chemical stimuli is quantified. nih.govresearchgate.net These studies help determine a compound's potency (e.g., the ED50) and efficacy.

Pharmacodynamic evaluations are often integrated with pharmacokinetic (PK) measurements, which describe how the body absorbs, distributes, metabolizes, and excretes a drug. By combining PK and PD data, researchers can build models that relate drug exposure (e.g., plasma or brain concentration) to the intensity and duration of the pharmacological response. Such PK/PD modeling is crucial for understanding dose- and time-dependent effects and for predicting efficacious dosing regimens in humans. For instance, a study on the interaction between piperine and gliclazide (B1671584) in rats and rabbits combined measurements of blood glucose levels (PD) with serum drug levels (PK) to characterize the nature of the drug-drug interaction.

Applications in Chemical Probes and Imaging Technologies

Development of Radioligands for Positron Emission Tomography (PET) Imaging

The piperidine scaffold is a privileged structure in the development of radioligands for Positron Emission Tomography (PET) imaging, a non-invasive technique used to visualize and quantify physiological processes in living subjects. nih.gov The physicochemical properties of many piperidine derivatives allow them to cross the blood-brain barrier and bind with high affinity and selectivity to targets within the CNS, making them ideal candidates for neuroimaging agents.

While this compound has not been specifically developed as a PET ligand, numerous other piperidine and piperazine derivatives have been successfully radiolabeled and evaluated. These efforts demonstrate the utility of the core structure. For example, novel derivatives of (4-(azetidin-3-yl)piperazine) have been developed as PET radioligands for imaging monoacylglycerol lipase (B570770) (MAGL), an important enzyme in the endocannabinoid system. nih.gov After being labeled with fluorine-18, these tracers showed favorable brain uptake and specific binding in rodents and non-human primates. nih.gov

Similarly, piperidine-based scaffolds have been used to design PET ligands for various receptors. Researchers have synthesized and evaluated [11C]-labeled cinnamoylamide derivatives containing a piperazine moiety as potential agents for imaging dopamine D3 receptors in the brain. In another example, a phenyl-substituted piperidine scaffold was used to develop the first potential PET imaging ligand for the G protein-coupled receptor 119 (GPR119). nih.gov

The development of such PET radioligands is a critical component of drug discovery. These imaging agents can be used in receptor occupancy studies to confirm that a new drug candidate engages its intended target in the brain, to help select appropriate clinical doses, and to study changes in target density under various disease conditions. nih.gov The successful application of the piperidine motif in diverse PET ligands for neuroreceptors and enzymes suggests that structures like this compound could serve as a foundational template for designing novel imaging agents.

Utility in Chemical Proteomics and Target Engagement Studies

Piperidine-based molecules are valuable tools in chemical proteomics and target engagement studies, which aim to identify the protein interaction partners of a small molecule and confirm its binding to the intended target within a complex biological system. The ability of the piperidine scaffold to be incorporated into molecules with high affinity and specificity for various biological targets makes it suitable for the design of chemical probes. ontosight.ainih.gov

Chemical probes are often designed as modified versions of a bioactive compound that allow for the detection or isolation of its protein targets. Piperidine derivatives can serve as the core of such probes. nih.gov Target engagement studies are crucial to verify that a drug candidate interacts with its intended target in a cellular context. Competition assays are a common method, where cells are pre-treated with an unlabeled drug candidate before adding a chemical probe that binds to the same target. A reduction in the probe's signal indicates that the drug has successfully engaged the target. This approach has been used with piperidine-based probes to confirm target engagement for enzymes like the deubiquitinase UCHL1.

Furthermore, libraries of piperidine and piperazine-based compounds are often used in screening campaigns to identify new ligands for specific protein targets. In one such effort, a screening of an in-house collection of compounds led to the discovery of a potent and selective agonist for the Sigma-1 receptor (S1R), a protein implicated in various neurological disorders. frontiersin.org Subsequent docking simulations helped to elucidate the binding mode of these piperidine-based ligands. frontiersin.org Such studies, which combine chemical screening with computational methods, are powerful for identifying new leads and understanding structure-activity relationships.

The versatility of the piperidine structure allows for its use in creating diverse chemical tools, from small-molecule inhibitors to activity-based probes, which are essential for validating new drug targets and advancing drug discovery programs. ontosight.ai

Design and Synthesis of Piperidine-Methanone Scaffolds for PROTAC (Proteolysis-Targeting Chimeras) Development

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. nih.gov These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. explorationpub.com The design of the linker is a critical aspect of PROTAC development, as its length, rigidity, and chemical composition can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation. explorationpub.comnih.gov

Within the diverse chemical space of PROTAC linkers, heterocyclic scaffolds such as piperidine and piperazine have garnered considerable attention. nih.govmedchemexpress.com These cyclic systems are often incorporated to impart a degree of rigidity to the otherwise flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers. nih.gov This conformational constraint can be advantageous for optimizing the spatial orientation of the two ligands, which is crucial for productive ternary complex formation. medchemexpress.com Furthermore, the introduction of these nitrogen-containing heterocycles can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability. nih.govmedchemexpress.com

The piperidine-methanone scaffold, in particular, represents a versatile building block for the construction of PROTAC linkers. The amide bond of the methanone (B1245722) group provides a stable connection point, while the two piperidine rings offer multiple sites for further functionalization and attachment to the POI and E3 ligase ligands. While the specific compound, this compound, has not been extensively documented in the scientific literature as a component of developed PROTACs, the general principles of its potential application can be inferred from structurally related motifs.

For instance, a structurally analogous compound, (4-(3-Bromobenzyl)piperazin-1-yl)(piperidin-4-yl)methanone, has been identified as a PROTAC linker. This highlights the utility of piperidine- and piperazine-methanone cores in the synthesis of these targeted protein degraders. The synthesis of such scaffolds typically involves standard amide coupling reactions, where a piperidinecarboxylic acid derivative is activated and then reacted with another piperidine or piperazine moiety. This modular nature of synthesis allows for the systematic variation of the linker length and composition to optimize the degradation activity of the resulting PROTAC.

The table below illustrates the general components of a PROTAC and highlights where a piperidine-methanone scaffold would be incorporated.

| PROTAC Component | Function | Potential Incorporation of Piperidine-Methanone |

| Warhead | Binds to the target Protein of Interest (POI) | The piperidine-methanone scaffold is not typically part of the warhead itself but connects to it. |

| Linker | Connects the warhead and the E3 ligase ligand, and influences the geometry of the ternary complex. | The piperidine-methanone moiety can serve as a rigid and versatile component of the linker. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL) | The piperidine-methanone scaffold is generally not the E3 ligase ligand but is attached to it. |

The rational design of PROTACs incorporating piperidine-methanone scaffolds would involve several key considerations. The length of the linker is a critical parameter that needs to be optimized to ensure that the POI and the E3 ligase are brought into a productive proximity for ubiquitination to occur. nih.gov If the linker is too short, steric hindrance may prevent the formation of the ternary complex. Conversely, if the linker is too long, the complex may not be sufficiently stable. nih.gov

The rigidity imparted by the piperidine-methanone unit can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for binding to both proteins. However, excessive rigidity can also be detrimental if it prevents the necessary conformational adjustments required for ternary complex formation. Therefore, a balance between rigidity and flexibility is often sought in linker design.

The synthesis of PROTACs containing a piperidine-methanone linker would typically follow a convergent synthetic route. In this approach, the warhead, the E3 ligase ligand, and the linker are synthesized separately and then coupled together in the final steps. The piperidine-methanone linker itself can be prepared and then functionalized with appropriate reactive handles for conjugation to the other two components. For example, one of the piperidine rings could be functionalized with a carboxylic acid or an amine, which can then be used for amide bond formation with the corresponding functional group on the warhead or E3 ligase ligand.

While specific biological data for PROTACs containing this compound are not available in the reviewed literature, the general approach to evaluating such molecules is well-established. Once synthesized, these PROTACs would be tested in cell-based assays to determine their ability to induce the degradation of the target protein. Key parameters that would be measured include the DC₅₀ (the concentration of PROTAC required to induce 50% degradation of the target protein) and the Dₘₐₓ (the maximum level of degradation achieved). Further studies would be conducted to confirm that the degradation is mediated by the proteasome and is dependent on the recruited E3 ligase.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Activities and Therapeutic Applications

The piperidine (B6355638) moiety is a common feature in a wide array of biologically active compounds, suggesting that Piperidin-1-yl(piperidin-3-yl)methanone could interact with various biological targets. Future research should systematically explore its potential therapeutic applications.

Initial computational studies on similar structures, such as 1-(3-Fluorobenzyl)piperidin-3-ylmethanone, predict a range of possible biological activities, including antidepressant, antipsychotic, and analgesic effects. smolecule.com These predictions offer a rational starting point for in vitro and in vivo screening of this compound. Furthermore, the structural similarity to compounds investigated as NLRP3 inflammasome inhibitors suggests a potential role in inflammatory diseases. mdpi.comresearchgate.net A comprehensive screening against a panel of receptors, enzymes, and ion channels implicated in neurological, inflammatory, and oncological disorders is warranted.

Table 1: Potential Therapeutic Areas for this compound and its Analogues

| Therapeutic Area | Rationale | Key Biological Targets (Hypothesized) |

|---|---|---|

| Neurodegenerative Diseases | Piperidine derivatives are known to interact with central nervous system targets. | Sigma receptors, Muscarinic receptors, Opioid receptors |

| Inflammatory Disorders | Structural motifs present in NLRP3 inflammasome inhibitors. mdpi.comresearchgate.net | NLRP3, Pro-inflammatory cytokines |

| Oncology | Some piperidine-containing compounds exhibit antiproliferative activity. researchgate.net | Various kinases, Cell cycle regulators |

| Pain Management | The piperidine scaffold is present in many analgesic compounds. nih.gov | Opioid receptors, Ion channels |

Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes is crucial for the successful translation of a lead compound into a clinical candidate. While the synthesis of piperidine derivatives is well-established, there is always room for improvement. dtic.milorganic-chemistry.org Future research in this area should focus on several key aspects.

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these techniques can be leveraged to accelerate the drug development process.

Virtual Screening: High-throughput virtual screening of large compound libraries can identify other molecules with similar structures and potentially desirable biological activities. researchgate.net

Structure-Activity Relationship (SAR) Studies: Computational modeling can help elucidate the structural features of this compound that are crucial for its biological activity. This information can guide the design of more potent and selective analogues.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic interactions between the compound and its biological target, helping to understand its mechanism of action at a molecular level. nih.gov

Table 2: Application of Computational Techniques in the Study of this compound

| Computational Technique | Application | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of the compound to various biological targets. | Identification of potential protein targets and understanding of binding interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate the chemical structure with biological activity. | Prediction of the activity of novel analogues before synthesis. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early identification of potential liabilities and optimization of pharmacokinetic profiles. |

Development of Highly Selective and Potent Analogues for Specific Biological Targets

Building upon the initial biological screening and computational studies, the next logical step is the rational design and synthesis of analogues of this compound with improved potency and selectivity for specific biological targets.

For instance, if initial screenings indicate activity against a particular receptor subtype, medicinal chemists can systematically modify the core structure to enhance this activity while minimizing off-target effects. This could involve the introduction of various substituents on the piperidine rings or modifications of the ketone linker. The development of selective M2 muscarinic receptor antagonists from a piperidinyl piperidine scaffold serves as a relevant example of this approach. nih.gov Similarly, the development of potent delta opioid receptor agonists from diaryl amino piperidines highlights the potential for discovering novel therapeutic agents through structural modifications of the piperidine core. nih.gov

The ultimate goal is to generate a lead compound with a well-defined mechanism of action, a favorable pharmacokinetic profile, and a strong intellectual property position, paving the way for preclinical and clinical development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing piperidin-1-yl(piperidin-3-yl)methanone derivatives?

- Methodological Answer : Multi-step organic synthesis is typically used, involving:

- Piperidine ring formation : Cyclization of precursors like 1,5-diaminopentane under acidic/basic conditions.

- Substitution reactions : Alkylation (e.g., benzylation using benzyl chloride with KOH) or bromination (using NBS).

- Ketone bridge formation : Coupling via nucleophilic acyl substitution or Friedel-Crafts acylation .

- Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC (e.g., retention time ~11–12 min at 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How are structural and purity characteristics of these compounds validated?

- Analytical Workflow :

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., piperidine ring protons at δ 1.5–3.5 ppm).

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHBrNO: m/z 455.4) .

- HPLC : Purity assessed via peak area (>97%) and retention time reproducibility .

Q. What safety protocols are critical for handling piperidine-based methanones?

- Safety Measures :

- Storage : Tightly sealed containers in ventilated, dry environments (away from oxidizers).

- Exposure Mitigation : Use PPE (gloves, goggles), and flush skin/eyes with water for 15+ minutes upon contact. Emergency procedures include contacting poison control (P312/P321 GHS codes) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for neuropharmacological applications?

- Methodology :

- In vitro assays : Measure binding affinity to dopamine receptors (e.g., IC via radioligand displacement assays).

- Modifications : Introduce substituents (e.g., 4-fluoro or 3-hydroxy groups) to assess steric/electronic effects on receptor interaction. Evidence shows brominated derivatives exhibit higher affinity (e.g., K < 100 nM for D receptors) .

- Computational docking : Use Schrödinger Suite or AutoDock to model ligand-receptor interactions (e.g., hydrophobic pockets in dopamine receptors) .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- Case Study : A derivative with 78% yield showed lower bioactivity than a lower-yield (8%) analog.

- Root Cause Analysis :

- Purity Discrepancies : Verify via HPLC-MS; trace impurities (e.g., unreacted starting materials) may inhibit activity.

- Stereochemistry : Chiral HPLC or X-ray crystallography (e.g., SHELXL refinement) to confirm enantiopurity, as inactive enantiomers may dominate .

- Solution : Optimize reaction conditions (e.g., chiral catalysts) to enhance enantiomeric excess .

Q. How can molecular dynamics (MD) simulations predict physicochemical properties?

- Protocol :

- Force Fields : Apply AMBER or CHARMM to simulate solvation dynamics (e.g., logP calculation for blood-brain barrier penetration).

- Binding Free Energy : Use MM-GBSA to rank derivatives by predicted ΔG (e.g., piperidin-3-yl vs. pyrrolidin-1-yl substituents) .

- Validation : Compare MD-predicted solubility with experimental shake-flask data (e.g., aqueous solubility <10 µM for hydrophobic analogs) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.